Cas no 886940-77-8 (2-({5-(tert-butylcarbamoyl)amino-1,3,4-thiadiazol-2-yl}sulfanyl)-N-cyclohexylacetamide)

2-({5-(tert-Butylcarbamoyl)amino-1,3,4-thiadiazol-2-yl}sulfanyl)-N-cyclohexylacetamide is a specialized organic compound featuring a 1,3,4-thiadiazole core functionalized with tert-butylcarbamoyl and cyclohexylacetamide groups. Its unique structure, incorporating both sulfanyl and carboxamide linkages, makes it a promising candidate for applications in medicinal chemistry and agrochemical research. The compound exhibits potential as an intermediate in the synthesis of biologically active molecules, particularly those targeting enzyme inhibition or receptor modulation. Its tert-butyl and cyclohexyl moieties enhance lipophilicity, which may improve membrane permeability in pharmacological contexts. The thiadiazole ring system contributes to its stability and reactivity, making it suitable for further derivatization in drug discovery or material science applications.
2-({5-(tert-butylcarbamoyl)amino-1,3,4-thiadiazol-2-yl}sulfanyl)-N-cyclohexylacetamide structure
886940-77-8 structure
Product name:2-({5-(tert-butylcarbamoyl)amino-1,3,4-thiadiazol-2-yl}sulfanyl)-N-cyclohexylacetamide
CAS No:886940-77-8
MF:C15H25N5O2S2
Molecular Weight:371.521300077438
CID:5477981

2-({5-(tert-butylcarbamoyl)amino-1,3,4-thiadiazol-2-yl}sulfanyl)-N-cyclohexylacetamide 化学的及び物理的性質

名前と識別子

    • Acetamide, N-cyclohexyl-2-[[5-[[[(1,1-dimethylethyl)amino]carbonyl]amino]-1,3,4-thiadiazol-2-yl]thio]-
    • 2-({5-(tert-butylcarbamoyl)amino-1,3,4-thiadiazol-2-yl}sulfanyl)-N-cyclohexylacetamide
    • インチ: 1S/C15H25N5O2S2/c1-15(2,3)18-12(22)17-13-19-20-14(24-13)23-9-11(21)16-10-7-5-4-6-8-10/h10H,4-9H2,1-3H3,(H,16,21)(H2,17,18,19,22)
    • InChIKey: FHBLCIQQHJFIMU-UHFFFAOYSA-N
    • SMILES: C(NC1CCCCC1)(=O)CSC1=NN=C(NC(NC(C)(C)C)=O)S1

2-({5-(tert-butylcarbamoyl)amino-1,3,4-thiadiazol-2-yl}sulfanyl)-N-cyclohexylacetamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F2680-0678-10mg
2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-cyclohexylacetamide
886940-77-8 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2680-0678-1mg
2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-cyclohexylacetamide
886940-77-8 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2680-0678-15mg
2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-cyclohexylacetamide
886940-77-8 90%+
15mg
$89.0 2023-05-16
Life Chemicals
F2680-0678-3mg
2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-cyclohexylacetamide
886940-77-8 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2680-0678-5mg
2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-cyclohexylacetamide
886940-77-8 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2680-0678-2mg
2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-cyclohexylacetamide
886940-77-8 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2680-0678-10μmol
2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-cyclohexylacetamide
886940-77-8 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2680-0678-25mg
2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-cyclohexylacetamide
886940-77-8 90%+
25mg
$109.0 2023-05-16
Life Chemicals
F2680-0678-20mg
2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-cyclohexylacetamide
886940-77-8 90%+
20mg
$99.0 2023-05-16
Life Chemicals
F2680-0678-5μmol
2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-cyclohexylacetamide
886940-77-8 90%+
5μl
$63.0 2023-05-16

2-({5-(tert-butylcarbamoyl)amino-1,3,4-thiadiazol-2-yl}sulfanyl)-N-cyclohexylacetamide 関連文献

2-({5-(tert-butylcarbamoyl)amino-1,3,4-thiadiazol-2-yl}sulfanyl)-N-cyclohexylacetamideに関する追加情報

Recent Advances in the Study of 2-({5-(tert-butylcarbamoyl)amino-1,3,4-thiadiazol-2-yl}sulfanyl)-N-cyclohexylacetamide (CAS: 886940-77-8)

The compound 2-({5-(tert-butylcarbamoyl)amino-1,3,4-thiadiazol-2-yl}sulfanyl)-N-cyclohexylacetamide (CAS: 886940-77-8) has recently emerged as a promising candidate in chemical biology and medicinal chemistry research. This heterocyclic compound, featuring a 1,3,4-thiadiazole core with multiple functional groups, has demonstrated significant potential in various therapeutic applications. Recent studies have focused on its synthesis optimization, biological activity profiling, and mechanism of action elucidation.

Structural analysis reveals that this molecule combines several pharmacophoric elements: the 1,3,4-thiadiazole moiety provides metabolic stability, the tert-butylcarbamoyl group enhances lipophilicity, and the cyclohexylacetamide tail contributes to target binding specificity. The presence of the sulfanyl linker between the thiadiazole and acetamide groups appears crucial for maintaining biological activity while allowing structural modifications for improved pharmacokinetic properties.

Recent pharmacological investigations (2022-2023) have identified this compound as a potent inhibitor of specific protein-protein interactions involved in inflammatory pathways. In vitro studies using human cell lines demonstrated dose-dependent inhibition of NF-κB activation at concentrations as low as 0.5 μM, with minimal cytotoxicity observed up to 50 μM. These findings suggest a promising therapeutic window for potential anti-inflammatory applications.

Structure-activity relationship (SAR) studies published in early 2023 have systematically explored modifications to each functional group. The research team from University of Tokyo reported that the tert-butyl group on the carbamoyl moiety appears essential for maintaining potency, while the cyclohexyl ring can tolerate certain substitutions without significant loss of activity. These insights provide valuable guidance for further lead optimization efforts.

From a synthetic chemistry perspective, recent advancements have improved the yield of this compound from 42% to 78% through optimized reaction conditions. The key improvement involved using N,N-dimethylformamide as solvent at 80°C with copper(I) iodide as catalyst, which significantly reduced side product formation. These process chemistry developments make larger-scale production more feasible for preclinical studies.

Current research directions include exploring this compound's potential in oncology applications, as preliminary data suggest activity against certain kinase targets overexpressed in cancer cells. Additionally, formulation studies are underway to address its moderate aqueous solubility (0.12 mg/mL at pH 7.4), with nanoparticle-based delivery systems showing particular promise in recent animal studies.

In conclusion, 2-({5-(tert-butylcarbamoyl)amino-1,3,4-thiadiazol-2-yl}sulfanyl)-N-cyclohexylacetamide represents an exciting scaffold in medicinal chemistry with demonstrated biological activity and room for further optimization. The compound's unique combination of structural features and promising pharmacological profile warrant continued investigation, particularly in inflammation-related disorders and potentially in oncology indications.

おすすめ記事

推奨される供給者
Hubei Changfu Chemical Co., Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hubei Changfu Chemical Co., Ltd.
Wuhan brilliant Technology Co.,Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Wuhan brilliant Technology Co.,Ltd
上海贤鼎生物科技有限公司
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
上海贤鼎生物科技有限公司
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Hubei Rhino Pharmaceutical Tech Co.,Ltd.